methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate
Description
Methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate (CAS 341966-20-9) is a pyranone derivative characterized by a trifluoromethyl-substituted benzoyl group at position 3, a methyl group at position 6, and a methyl ester at position 3. The pyranone core and substituent arrangement suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions or hydrogen bonding are critical .
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5/c1-8-11(14(22)24-2)7-12(15(23)25-8)20-13(21)9-4-3-5-10(6-9)16(17,18)19/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFREZSMBWJACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate, identified by its CAS number 338418-34-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure
The compound's chemical structure is characterized by the presence of a pyran ring, a trifluoromethyl group, and a benzoyl moiety. The molecular formula is , and its IUPAC name reflects its complex structure.
Synthesis
The synthesis of this compound typically involves multicomponent reactions combining various organic compounds. This method allows for the efficient production of the target molecule while minimizing waste.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases.
Antimicrobial Activity
Studies have shown that derivatives of pyran compounds possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated activity against various bacterial strains, suggesting potential for further exploration in this area.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism and biosynthesis of steroids and other lipids.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of related pyran compounds; found significant free radical scavenging activity. |
| Study 2 | Assessed the antimicrobial properties of similar structures against Staphylococcus aureus; demonstrated effective inhibition. |
| Study 3 | Evaluated enzyme inhibition potential; showed promising results as a CYP2H substrate. |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with various biological pathways, including those involving G protein-coupled receptors (GPCRs) and other signaling molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Supramolecular and Crystallographic Considerations
- The benzoylamino group in 338404-89-0 participates in π-π interactions with adjacent aromatic systems, a feature likely shared but modulated in the target compound due to the electron-deficient trifluoromethyl substituent .
- Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (339009-32-4) lacks crystallographic data in the provided evidence, but its phenyl group at position 6 may promote alternative packing modes compared to methyl-substituted analogs .
Q & A
Q. How to assess stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40-60°C), humidity (75% RH), and UV light, then quantify degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1-13) and monitor ester hydrolysis by H NMR loss of the methyl ester signal (δ 3.7-3.9 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
